5'-O-DMT-2'-O-iBu-N-Bz-Guanosine

Descripción general

Descripción

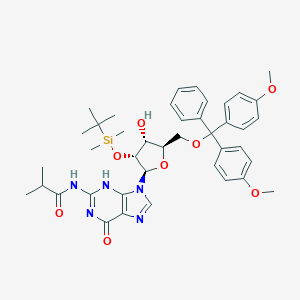

La 5’-O-DMT-2’-O-iBu-N-Bz-Guanosina es un nucleósido modificado químicamente que se utiliza principalmente para la protección con sililo de los ribonucleósidos . Este compuesto se caracteriza por su estructura compleja, que incluye un grupo dimetoxitritilo (DMT) en la posición 5’, un grupo isobutirilo (iBu) en la posición 2’ y un grupo benzoílo (Bz) en la posición N de la guanosina .

Métodos De Preparación

La ruta sintética generalmente comienza con la guanosina, que se somete a una protección selectiva del grupo hidroxilo 5’ con un grupo dimetoxitritilo (DMT) . Las condiciones de reacción a menudo implican el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar los pasos de protección y desprotección .

Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades mayores. El proceso implica un control estricto de las condiciones de reacción para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

La 5’-O-DMT-2’-O-iBu-N-Bz-Guanosina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para eliminar los grupos protectores.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Oligonucleotides

- Role : 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine serves as a crucial building block in the synthesis of oligonucleotides. Its protective groups allow for selective reactions during synthesis, enabling the construction of complex nucleic acid sequences.

- Synthesis Process : The compound is synthesized from guanosine through selective protection of the 5' hydroxyl group with a dimethoxytrityl group, followed by the introduction of isobutyryl and benzoyl groups at specific positions .

Biological Research

Nucleic Acid Interactions

- Investigations : This compound is employed in studies exploring nucleic acid interactions, including hybridization and stability assessments. Its modifications enhance the stability and binding affinity of oligonucleotides in various biological contexts .

- Case Study : Research has demonstrated that oligonucleotides synthesized using this compound exhibit improved resistance to nucleolytic degradation, making them suitable for therapeutic applications .

Medical Applications

Antiviral and Anticancer Therapies

- Potential Uses : The compound has been investigated for its potential in antiviral and anticancer therapies. Its unique structure allows it to interfere with viral replication processes and cancer cell proliferation .

- Clinical Relevance : Oligonucleotides derived from this compound have shown promising results in preclinical studies targeting specific viral infections and tumor types, suggesting potential pathways for therapeutic development .

Industrial Applications

Diagnostics and Therapeutics

- Production of Nucleic Acid-Based Products : this compound is utilized in the production of diagnostic tools and therapeutic agents based on nucleic acids. Its high purity and stability make it ideal for use in sensitive assays and treatments .

- Market Demand : With the growing interest in personalized medicine and genetic testing, compounds like this compound are increasingly sought after for their role in developing advanced diagnostic platforms.

Mecanismo De Acción

El mecanismo de acción de la 5’-O-DMT-2’-O-iBu-N-Bz-Guanosina implica su función como nucleósido protegido. Los grupos protectores (DMT, iBu y Bz) previenen reacciones no deseadas en posiciones específicas de la molécula de guanosina, permitiendo modificaciones e interacciones selectivas . Los objetivos moleculares y las vías involucradas incluyen mecanismos de síntesis y reparación de ácidos nucleicos .

Comparación Con Compuestos Similares

La 5’-O-DMT-2’-O-iBu-N-Bz-Guanosina es única debido a su combinación específica de grupos protectores. Los compuestos similares incluyen:

5’-O-DMT-2’-O-TBDMS-ibu-rG: Otro derivado de guanosina protegido con un grupo tert-butildimetilsililo (TBDMS) en lugar del grupo isobutirilo.

5’-O-DMT-N2-ibu-dG: Un derivado de desoxiguanosina con grupos protectores similares.

Estos compuestos comparten estrategias de protección similares, pero difieren en los grupos específicos utilizados y sus aplicaciones .

Actividad Biológica

5'-O-DMT-2'-O-iBu-N-Bz-Guanosine (CAS Number: 81279-39-2) is a modified guanosine derivative that has garnered attention for its potential applications in biochemistry and molecular biology. This compound is primarily utilized for the silyl protection of ribonucleosides, which is crucial in the synthesis of oligonucleotides and other nucleic acid-based therapeutics. This article delves into its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₅₁N₅O₈Si |

| Molecular Weight | 769.96 g/mol |

| Density | 1.25 g/cm³ |

| LogP | 6.874 |

| Polar Surface Area (PSA) | 159.31 Ų |

This compound features a dimethoxytrityl (DMT) group at the 5' position, a benzoyl (Bz) group at the N position, and an isobutyl (iBu) modification at the 2' position. These modifications enhance the compound's stability and solubility, making it suitable for various biochemical applications.

The biological activity of this compound can be attributed to its role as a protective group in nucleoside chemistry. The DMT group facilitates the selective protection of the ribose hydroxyl groups during synthetic processes, allowing for the subsequent formation of RNA sequences without degradation or unwanted reactions. Additionally, the presence of the benzoyl group can influence the compound's interaction with biological targets, potentially enhancing its efficacy in therapeutic applications.

Cytotoxicity and Cell Proliferation

Recent studies have investigated the cytotoxic effects of various nucleoside derivatives, including modified guanosines like this compound. Using assays such as MTT and colony-forming assays, researchers have evaluated the compound's potential to inhibit tumor cell proliferation. These assays are critical for assessing the viability of cancer cells in response to treatment with nucleoside analogs.

In one study, it was found that compounds similar to this compound exhibited significant cytotoxicity against specific cancer cell lines, suggesting that this class of compounds may have therapeutic potential in oncology .

Antiviral Activity

Another area of research focuses on the antiviral properties of modified nucleosides. Compounds like this compound may inhibit viral replication by interfering with viral RNA synthesis. Studies using viral models have shown that modifications at the ribose or base positions can enhance antiviral activity by mimicking natural substrates while evading viral polymerases .

Case Studies

- Silyl Protection in Oligonucleotide Synthesis : A study demonstrated that using this compound as a protective group improved yields in oligonucleotide synthesis compared to traditional methods . The efficiency was attributed to reduced side reactions during coupling steps.

- Cytotoxicity Assessment : In vitro experiments assessed the cytotoxic effects of various guanosine derivatives on human cancer cell lines. The results indicated that compounds with similar modifications showed enhanced cytotoxicity compared to unmodified guanosine .

- Antiviral Efficacy : Research on modified nucleosides revealed that certain derivatives could effectively inhibit RNA viruses by blocking replication mechanisms without significantly affecting host cell viability .

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-34(54-55(8,9)40(3,4)5)33(47)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCNKJFOIJGYRG-CJEGOSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H51N5O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472584 | |

| Record name | 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81279-39-2 | |

| Record name | 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.